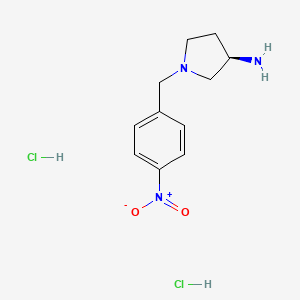

(R)-1-(4-Nitrobenzyl)pyrrolidin-3-amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-1-(4-Nitrobenzyl)pyrrolidin-3-amine dihydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 4-nitrobenzyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Nitrobenzyl)pyrrolidin-3-amine dihydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors. One common method involves the cyclization of amino alcohols or amino acids.

Introduction of the 4-Nitrobenzyl Group: This step involves the alkylation of the pyrrolidine ring with a 4-nitrobenzyl halide under basic conditions.

Formation of the Dihydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(4-Nitrobenzyl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Hydrolysis: The dihydrochloride salt can be hydrolyzed to the free base under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas and a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide.

Major Products

Reduction of the Nitro Group: Formation of ®-1-(4-Aminobenzyl)pyrrolidin-3-amine.

Substitution of the Benzyl Group: Formation of various substituted pyrrolidines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of bioactive molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals targeting various neurological conditions. The presence of the nitro group enhances its reactivity, making it suitable for further chemical transformations.

Synthesis Methodology

The synthesis typically involves:

- Formation of the Pyrrolidine Ring : Commonly achieved through cyclization reactions involving amino alcohols or amino acids.

- Alkylation with 4-Nitrobenzyl Halide : This step introduces the nitrobenzyl group under basic conditions.

- Formation of Dihydrochloride Salt : The final product is obtained by treating the free base with hydrochloric acid.

Biological Research

In biological contexts, (R)-1-(4-Nitrobenzyl)pyrrolidin-3-amine dihydrochloride can be utilized as a probe to investigate enzyme functions and receptor interactions. Its ability to undergo reduction makes it particularly interesting for studies related to reactive intermediates that can interact with proteins or nucleic acids.

Materials Science

Beyond medicinal applications, this compound can be employed in materials science for synthesizing polymers and materials with tailored electronic or optical properties. The unique structural features allow for the development of advanced materials used in various technological applications.

Case Study 1: Neuropharmacological Applications

Research has demonstrated that derivatives of this compound exhibit significant activity at neurotransmitter transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET). A study reported that certain analogs showed enhanced potency compared to traditional stimulants like cocaine, suggesting potential therapeutic uses in treating attention deficit hyperactivity disorder (ADHD) and other neuropsychiatric disorders .

Case Study 2: Anti-inflammatory Effects

In a biological model assessing anti-inflammatory properties, compounds derived from this compound were shown to reduce levels of pro-inflammatory cytokines significantly. This suggests potential applications in treating inflammatory conditions .

Table 1: Summary of Biological Activities

| Activity Type | Target Cells/Pathogens | Observed Effects |

|---|---|---|

| Neurotransmitter Activity | Dopamine Transporter (DAT) | Potent inhibition compared to cocaine |

| Inflammatory Response | Murine Models | Significant reduction in cytokines |

| Anticancer Activity | Ovarian Cancer Xenografts | Inhibition of tumor growth |

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Pyrrolidine Ring Formation | Cyclization from amino alcohols or amino acids |

| Alkylation | Introduction of 4-nitrobenzyl group |

| Salt Formation | Treatment with hydrochloric acid |

Wirkmechanismus

The mechanism of action of ®-1-(4-Nitrobenzyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that can interact with proteins or nucleic acids, leading to various biological effects. The pyrrolidine ring can also interact with specific receptors or enzymes, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(4-Nitrobenzyl)pyridine: Similar in structure but lacks the pyrrolidine ring.

1-(4-Nitrobenzyl)piperidine: Similar but contains a piperidine ring instead of a pyrrolidine ring.

4-(4-Nitrobenzyl)morpholine: Contains a morpholine ring instead of a pyrrolidine ring.

Uniqueness

®-1-(4-Nitrobenzyl)pyrrolidin-3-amine dihydrochloride is unique due to the presence of both the nitrobenzyl group and the pyrrolidine ring. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biologische Aktivität

(R)-1-(4-Nitrobenzyl)pyrrolidin-3-amine dihydrochloride is a compound with significant potential in medicinal chemistry and biological research. This article examines its biological activity, including mechanisms of action, applications, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring substituted with a 4-nitrobenzyl group, which contributes to its unique properties. The synthesis typically involves:

- Formation of the Pyrrolidine Ring : Cyclization from amino alcohols or amino acids.

- Introduction of the 4-Nitrobenzyl Group : Alkylation under basic conditions.

- Dihydrochloride Salt Formation : Treatment with hydrochloric acid.

These steps ensure high yield and purity, which are critical for biological studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Reduction of Nitro Group : This can form reactive intermediates that may interact with proteins or nucleic acids, leading to various biological effects.

- Receptor Interaction : The pyrrolidine structure allows for modulation of receptor activity, particularly in the central nervous system .

Medicinal Chemistry

The compound serves as a building block for synthesizing bioactive molecules aimed at treating neurological disorders. Its structural features make it a candidate for developing drugs that target neurotransmitter systems.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolidine exhibit notable antibacterial and antifungal properties. For instance, in vitro tests showed that certain pyrrolidine derivatives effectively inhibited the growth of harmful bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . This suggests that this compound could potentially be developed into an antimicrobial agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 4-(4-Nitrobenzyl)pyridine | Pyridine | Limited biological activity compared to pyrrolidine derivatives |

| 1-(4-Nitrobenzyl)piperidine | Piperidine | Similar mechanisms but different receptor interactions |

| 4-(4-Nitrobenzyl)morpholine | Morpholine | Exhibits some antimicrobial properties but less potent than pyrrolidine derivatives |

This compound is unique due to its dual functionality—combining both the nitrobenzyl group and the pyrrolidine ring, which enhances its chemical reactivity and biological efficacy .

Case Studies and Research Findings

A study published in MDPI highlighted the antibacterial potential of various pyrrolidine derivatives, including those similar to this compound. The research emphasized the importance of substituents on the benzyl group in enhancing bioactivity against bacterial strains . Another investigation focused on its use as a probe in enzyme function studies, indicating its versatility in biological research applications .

Eigenschaften

IUPAC Name |

(3R)-1-[(4-nitrophenyl)methyl]pyrrolidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2.2ClH/c12-10-5-6-13(8-10)7-9-1-3-11(4-2-9)14(15)16;;/h1-4,10H,5-8,12H2;2*1H/t10-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBGSYZYMVZKJU-YQFADDPSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1N)CC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.